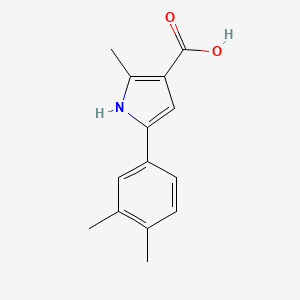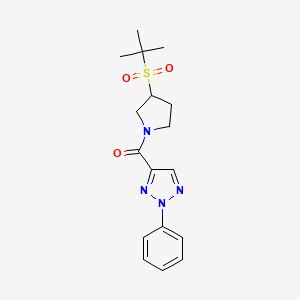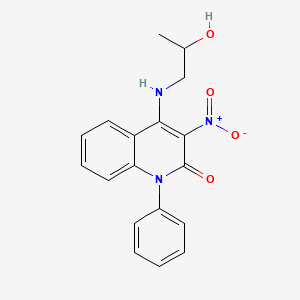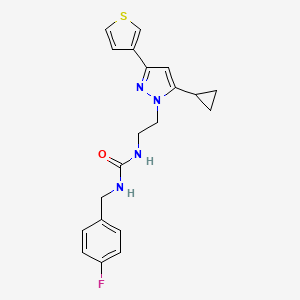
5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical compounds like the one you mentioned typically consist of a specific arrangement of atoms and chemical bonds. The description of a compound includes its molecular formula, molecular weight, and structural formula .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired product. This often involves the use of catalysts and specific reaction conditions .Molecular Structure Analysis
The molecular structure of a compound refers to the arrangement of atoms within the molecule and the chemical bonds that hold these atoms together .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. For example, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, and solubility .Aplicaciones Científicas De Investigación
Photoreleasable Protecting Groups for Carboxylic Acids
Research has identified the 2,5-dimethylphenacyl chromophore as a new photoremovable protecting group for carboxylic acids. This approach facilitates the direct photolysis of various esters, leading to the formation of the corresponding carboxylic acids in almost quantitative yields. The significance of this finding lies in its efficiency and the elimination of the need for a photosensitizer, suggesting applications in sensitive synthesis processes where light can be used to control reaction outcomes (Klan et al., 2000).
Antimicrobial Agents
Another study synthesized a series of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives to evaluate their in vitro antimicrobial activities. The antimicrobial activity data revealed that these synthesized derivatives possess good antibacterial and antifungal activity. This highlights the compound's potential as a template for developing new antimicrobial agents, offering a promising avenue for therapeutic tool design (Hublikar et al., 2019).
Luminescence Sensing
Research into lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate reveals their potential as fluorescence sensors. These frameworks show selective sensitivity to benzaldehyde-based derivatives, indicating their utility in detecting and sensing specific chemicals through luminescence. Such properties make these complexes candidates for the development of new sensing materials and devices (Shi et al., 2015).
Supramolecular Assemblies
The study on the supramolecular assemblies of benzenetetracarboxylic acid with aza donor molecules provides insights into crystal engineering and the formation of host-guest systems. This research contributes to our understanding of how molecular structures can be manipulated to form complex assemblies with potential applications in materials science and nanotechnology (Arora & Pedireddi, 2003).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-8-4-5-11(6-9(8)2)13-7-12(14(16)17)10(3)15-13/h4-7,15H,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVINRFQYECVDKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(N2)C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dimethylphenyl)-2-methyl-1H-pyrrole-3-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-((3,5-dimethylpiperidin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2963407.png)

![8-(tert-butyl)-N-(3-fluoro-4-methylphenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2963409.png)


![6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2963416.png)
![{1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}-methanol](/img/structure/B2963417.png)



![4-(2-Methoxyphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2963426.png)
![2-(4-Bromophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2963427.png)
![5-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2,5-dimethylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2963429.png)
![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(2-(2-fluorophenyl)-4-methylthiazol-5-yl)methanone](/img/structure/B2963431.png)